molecular formula C25H26N4O2 B2938343 1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896817-39-3

1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2938343
CAS RN: 896817-39-3
M. Wt: 414.509
InChI Key: PEBHGKODBCBCLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core, which is a polycyclic structure containing nitrogen atoms. This core is substituted with a benzyl group at the 1-position and a methyl group at the 9-position. Additionally, a 3-methylpiperidine-1-carbonyl group is attached to the 2-position of the core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo reactions typical of amides, such as hydrolysis or reactions with nucleophiles. The aromatic rings could participate in electrophilic aromatic substitution reactions, depending on the activating or deactivating nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the carbonyl could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Design and Synthesis of Pyrimidine Derivatives

A study by Mohamed et al. (2011) explored the synthesis of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease. Their work demonstrates the potential of pyrimidine derivatives in developing therapeutic agents for neurodegenerative disorders Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors.

Antibacterial and Antimicrobial Activity

The synthesis and biological evaluation of coumarin derivatives by Al-Haiza et al. (2003) included pyrimidino and pyridino derivatives, highlighting the antimicrobial potential of these compounds. This research underscores the versatility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents Synthesis and Biological Evaluation of Some New Coumarin Derivatives.

Advanced Synthesis Techniques

Li et al. (2013) detailed a novel approach for synthesizing quinazolin-4(3H)-ones, including pyrido[4,3-d]pyrimidin-4(3H)-one, through amidine N-arylation. Their methodology provides a valuable framework for developing diverse pyrimidine derivatives, potentially including "1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" Synthesis of quinazolin-4(3H)-ones via amidine N-arylation.

Catalytic Synthesis and Characterization

The catalytic synthesis of pyrido[1,2-a]benzimidazoles by Masters et al. (2011) emphasizes the importance of acid additives in direct copper-catalyzed amination, providing insights into the synthesis of complex pyrimidine derivatives. This study highlights the chemical versatility and the potential for structural modification within this compound class On the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination.

Safety and Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. If it’s intended for use in humans, rigorous testing would be needed to assess its safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its biological activity, given the biological activity observed for related compounds .

properties

IUPAC Name

6-benzyl-10-methyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-8-6-12-27(15-17)25(31)21-14-20-23(29(21)16-19-10-4-3-5-11-19)26-22-18(2)9-7-13-28(22)24(20)30/h3-5,7,9-11,13-14,17H,6,8,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBHGKODBCBCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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